6-Chloropyran-2-one
CAS No.: 20357-65-7
Cat. No.: VC3797718
Molecular Formula: C5H3ClO2
Molecular Weight: 130.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20357-65-7 |
|---|---|
| Molecular Formula | C5H3ClO2 |
| Molecular Weight | 130.53 g/mol |
| IUPAC Name | 6-chloropyran-2-one |
| Standard InChI | InChI=1S/C5H3ClO2/c6-4-2-1-3-5(7)8-4/h1-3H |
| Standard InChI Key | XKFPZGLJYHAVTB-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)OC(=C1)Cl |
| Canonical SMILES | C1=CC(=O)OC(=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
6-Chloropyran-2-one features a six-membered pyran ring with a ketone group at position 2 and a chlorine substituent at position 6. Its planar structure facilitates π-orbital interactions, influencing both reactivity and stability. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 130.53 g/mol | |
| Density | 1.45 g/cm³ | |
| Melting Point | 98–100°C | |
| Boiling Point | 285°C (decomposes) | |
| Solubility | Soluble in DMSO, THF |
The compound’s crystalline structure and moderate polarity make it suitable for use in polar aprotic solvents, a characteristic exploited in its synthetic applications .
Synthesis and Production Methods
Cyclization of Chlorinated Precursors
A widely reported synthesis involves the cyclization of glutaconic acid derivatives under chlorinating conditions. For example, treatment of (E)-3-methylpent-2-enedioic acid with acetyl chloride yields 6-chloro-4-methylpyran-2-one via intramolecular esterification and chloride substitution . While this method produces a methyl-substituted analog, analogous routes using non-methylated precursors may generate the parent 6-chloropyran-2-one .
Industrial-Scale Optimization
Industrial production employs continuous-flow reactors to enhance yield (typically 70–85%) and purity (>95%). Key parameters include:
These conditions minimize byproducts such as dichlorinated isomers, ensuring cost-effective manufacturing .
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 6 undergoes facile substitution with nucleophiles. For instance, reaction with sodium methoxide in methanol produces 6-methoxypyran-2-one, a precursor to flavoring agents .
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate yields 2,5-diketones, useful in polymer chemistry .
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Reduction: Catalytic hydrogenation over Pd/C generates 6-chlorotetrahydropyran-2-one, a chiral building block for pharmaceuticals .
Applications in Organic Synthesis
Intermediate in Abscisic Acid Synthesis
6-Chloro-4-methylpyran-2-one, a structurally related compound, serves as a key intermediate in the stereospecific synthesis of (±)-abscisic acid, a plant hormone critical for stress responses . The chloropyranone undergoes condensation with 4-methylpent-3-en-2-one, followed by oxidation and reduction steps, to construct the hormone’s cyclic skeleton . This highlights the potential of chloropyranone derivatives in complex natural product synthesis.
Pharmaceutical Building Block
While direct biological data for 6-chloropyran-2-one is limited, its derivatives exhibit:
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Antimicrobial Activity: Pyranone analogs show MIC values of 25–50 µg/mL against Staphylococcus aureus .
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Cytotoxicity: Methyl-substituted variants demonstrate IC₅₀ values of 65–86 µM against breast and colon cancer cell lines .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s role in modulating biochemical pathways, particularly in plant hormone signaling.
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Derivatization: Explore novel substituents at positions 4 and 6 to enhance bioactivity.
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Green Chemistry: Develop solvent-free cyclization methods using microwave irradiation.
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